molecular formula C6H3ClFI B1635626 4-Chloro-2-fluoroiodobenzene CAS No. 6797-79-1

4-Chloro-2-fluoroiodobenzene

Cat. No. B1635626
M. Wt: 256.44 g/mol
InChI Key: RSTFBOIFYXJIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A 100 mL sealed tube was charged with 4-chloro-2-fluoro-1-iodobenzene (0.498 ml, 3.90 mmol), pyrrolidin-2-one (0.598 ml, 7.80 mmol), (1R,2R)-cyclohexane-1,2-diamine (0.0703 ml, 0.585 mmol), potassium phosphate (1.66 g, 7.80 mmol), copper (I) iodide (0.0223 g, 0.117 mmol), and 1,4-dioxane (4.00 ml, 46.8 mmol), then flushed with argon, sealed, and placed in a 110° C. oil bath for 17 hours. The reaction mixture was filtered through a pad of silica gel, eluting with EtOAc and DCM, then the filtrate was concentrated to yield a brown oil This was purified by column chromatography using a 40 g ISCO column, eluting with a gradient of 3-5% MeOH/DCM over 30 minutes to give 1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one (0.903 g, 108% yield) as a yellow solid.
Quantity
0.498 mL
Type
reactant
Reaction Step One
Quantity
0.598 mL
Type
reactant
Reaction Step One
Quantity
0.0703 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.0223 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[C@@H]1(N)CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[C:4]([F:9])[CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.498 mL
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)F
Name
Quantity
0.598 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.0703 mL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
potassium phosphate
Quantity
1.66 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
0.0223 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL sealed tube
CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
placed in a 110° C.
CUSTOM
Type
CUSTOM
Details
for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with EtOAc and DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 3-5% MeOH/DCM over 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1C(CCC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.903 g
YIELD: PERCENTYIELD 108%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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